![molecular formula C6H11N5O2 B14251367 4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one CAS No. 265111-71-5](/img/structure/B14251367.png)
4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with isopropanolamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with varied functional groups.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity by forming stable complexes or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4,6-dimethoxypyrimidine
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 3-(2-Amino-6-(1-((6-(2-hydroxypropan-2-yl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)pyrimidin-4-yl)-2-methylbenzonitrile
Uniqueness
4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various molecular targets makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
265111-71-5 |
|---|---|
Molekularformel |
C6H11N5O2 |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
6-amino-4-(2-hydroxypropan-2-ylamino)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C6H11N5O2/c1-6(2,13)11-4-8-3(7)9-5(12)10-4/h13H,1-2H3,(H4,7,8,9,10,11,12) |
InChI-Schlüssel |
GLMZKARMUAKVEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(NC1=NC(=O)NC(=N1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-](/img/structure/B14251309.png)
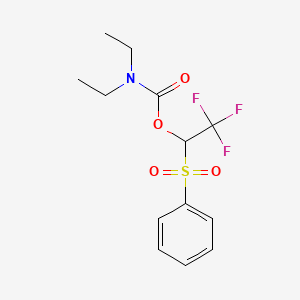

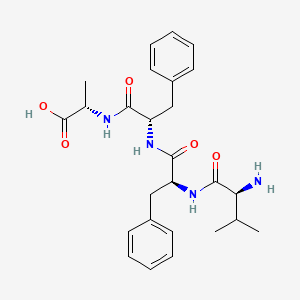
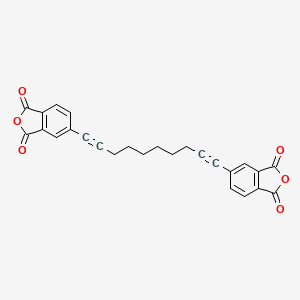
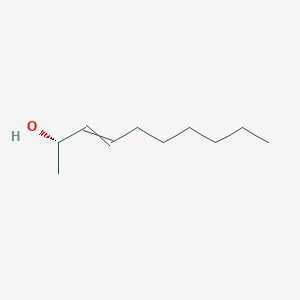
![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)
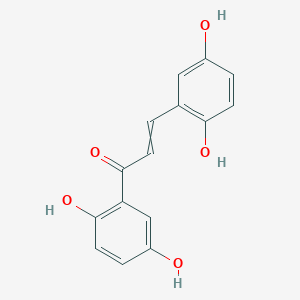

![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene](/img/structure/B14251364.png)

